2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound with a unique structure that combines a thienyl group, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the thienyl and piperazine precursors. The thienyl group is brominated to introduce the bromine atom at the 5-position. This is followed by sulfonylation to attach the sulfonyl group. The piperazine ring is then acetylated and coupled with the fluorophenyl group under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thienyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(4-chlorophenyl)piperazine
- 1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(4-methylphenyl)piperazine
- 1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(4-nitrophenyl)piperazine
Uniqueness
2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-3-1-12(18)2-4-13/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZCFJEAVWMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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